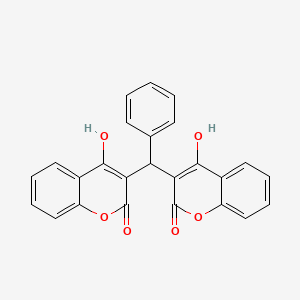

3,3'-(phenylmethanediyl)bis(4-hydroxy-2H-chromen-2-one)

Overview

Description

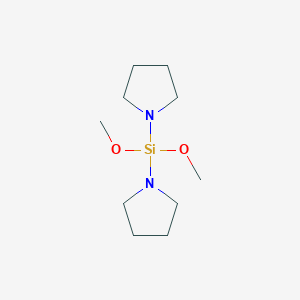

“3,3’-(phenylmethanediyl)bis(4-hydroxy-2H-chromen-2-one)” is a chemical compound that has been synthesized and studied for its potential biological activities . It is a derivative of 4-hydroxy-2H-chromen-2-one .

Synthesis Analysis

The synthesis of 3,3’-(phenylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) derivatives was achieved using Bovine Serum Albumin (BSA) as a catalyst in a biocatalysis process . The substrate scope and various parameters involved in yield and time of the synthesis were investigated .

Molecular Structure Analysis

The structure of the synthesized targets was assessed through different spectroscopic techniques like FT-IR, 1H NMR, 13C NMR, and HR-MS analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were facilitated by Bovine Serum Albumin (BSA), which acted as a versatile catalyst with broad chemical transformations .

Scientific Research Applications

Synthesis and Properties

Microwave-Assisted Synthesis : A study by Qi et al. (2014) described an efficient microwave-assisted, methanesulfonic acid-catalyzed synthesis of 3,3'-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), which is closely related to 3,3'-(phenylmethanediyl)bis(4-hydroxy-2H-chromen-2-one). This method offered high yield, low energy consumption, and a convenient work-up.

Crystal Structure and Physico-Chemical Properties : Elenkova et al. (2014) investigated the crystal structure and physico-chemical properties of a similar compound, 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) (Elenkova et al., 2014). They noted the compound's sensitivity to solvent polarity and its ability to form hydrogen bonds with various solvents.

Uncatalyzed, Thermal Synthesis : Shaterian and Honarmand (2009) synthesized a series of 3,3'-(benzylene)bis(4-hydroxy-2H-chromen-2-one) derivatives, similar to the compound , using a solvent-free thermal condition. This method is environmentally friendly and produces excellent yields (Shaterian & Honarmand, 2009).

Antioxidant and Antibacterial Properties

Antioxidant Activity : Kancheva et al. (2010) studied the antioxidant properties of 4-hydroxy bis-coumarins, closely related to the compound of interest. They found that certain derivatives showed strong antioxidant activity and radical scavenging abilities (Kancheva et al., 2010).

Antimicrobial Potential : Sahar et al. (2017) synthesized and evaluated various 3-substituted-bis-2H-chromen-2t-ones, including compounds similar to 3,3'-(phenylmethanediyl)bis(4-hydroxy-2H-chromen-2-one), for their antimicrobial potential. They identified several compounds with superior antioxidant properties to standard antioxidants, suggesting potential use in food and pharmaceutical industries (Sahar et al., 2017).

Activities Against Staphylococcus aureus : Li et al. (2015) synthesized three biscoumarin derivatives and investigated their antibacterial activities against Staphylococcus aureus. Their study offers insights into the potential medical applications of these compounds, including the one (Li et al., 2015).

Application in Sensing and Catalysis

Zinc Ion Detection : Dey et al. (2018) created a probe based on a derivative of 3,3'-(phenylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) for the sensitive and selective detection of zinc ions. This suggests potential applications in environmental monitoring and biological research (Dey et al., 2018).

Catalytic Reactivity : Raghu et al. (2009) synthesized novel derivatives of 3,3'-(phenylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) that exhibited potential as antimicrobial agents. This work demonstrates the versatility of these compounds in catalytic applications, particularly in developing new pharmaceuticals (Raghu et al., 2009).

Physicochemical Studies

- Physicochemical Characteristics : A study conducted by Richu et al. (2021) examined the density, sound speed, and viscosity of synthesized biscoumarin derivatives in various solvents. This research is crucial for understanding the solute-solute and solute-solvent interactions of these compounds (Richu et al., 2021).

Mechanism of Action

properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-phenylmethyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O6/c26-22-15-10-4-6-12-17(15)30-24(28)20(22)19(14-8-2-1-3-9-14)21-23(27)16-11-5-7-13-18(16)31-25(21)29/h1-13,19,26-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWIGGMSOWGWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715684 | |

| Record name | 3,3'-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(phenylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) | |

CAS RN |

1821-19-8 | |

| Record name | 3,3'-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B3048737.png)

![2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid](/img/structure/B3048745.png)

![Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-](/img/structure/B3048757.png)